5-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide
CAS No.: 1005301-08-5
Cat. No.: VC11900176
Molecular Formula: C19H24N2O3S2
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005301-08-5 |
|---|---|
| Molecular Formula | C19H24N2O3S2 |
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | 5-ethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C19H24N2O3S2/c1-4-16-9-10-18(25-16)26(23,24)20-15-8-7-14-6-5-11-21(17(14)12-15)19(22)13(2)3/h7-10,12-13,20H,4-6,11H2,1-3H3 |
| Standard InChI Key | XECPYVWYMDQBAA-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2 |
| Canonical SMILES | CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2 |
Introduction
Molecular Formula:
C18H24N2O3S2
Synthesis Pathway
The synthesis of this compound likely involves multi-step reactions incorporating:
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Formation of the tetrahydroquinoline core: Typically achieved through cyclization reactions involving aniline derivatives and aldehydes.
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Introduction of the thiophene-sulfonamide group: This step involves sulfonation followed by coupling with a thiophene derivative.
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Attachment of the methylpropanoyl group: Achieved via acylation using an appropriate acyl chloride or acid anhydride.
Biological Activity
Compounds with similar structural motifs have shown:
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Anticancer activity: Sulfonamides are known to inhibit carbonic anhydrases, enzymes implicated in tumor growth and metastasis.
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Anti-inflammatory effects: The sulfonamide group often interacts with enzymes involved in inflammatory pathways.
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Potential as enzyme inhibitors: The tetrahydroquinoline moiety may allow binding to active sites of various enzymes.
Applications in Drug Discovery
This compound could serve as a lead molecule for designing drugs targeting:
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Cancer therapy: By inhibiting tumor-associated enzymes.
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Antibacterial agents: Leveraging the sulfonamide group’s established pharmacology.
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Neurological disorders: The tetrahydroquinoline structure is common in CNS-active drugs.
Data Table: Comparative Analysis
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